molecular formula C18H15BrN2O4S2 B3311393 5-bromo-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide CAS No. 946260-18-0

5-bromo-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide

Cat. No.: B3311393
CAS No.: 946260-18-0
M. Wt: 467.4 g/mol
InChI Key: MTFROPAJKGQGAY-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinoline core substituted with a thiophene-2-sulfonyl group at position 1 and a 5-bromo-furan-2-carboxamide moiety at position 4. The bromine atom on the furan ring enhances electrophilic reactivity, while the thiophene-sulfonyl group contributes to π-π stacking and hydrogen-bonding interactions. Its molecular weight is approximately 491.3 g/mol (calculated from its formula: C₁₈H₁₆BrN₂O₄S₂). Though direct pharmacological data for this compound are unavailable in the provided evidence, structurally analogous sulfonamide-tetrahydroquinoline derivatives are often explored as enzyme inhibitors or receptor modulators .

Properties

IUPAC Name

5-bromo-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O4S2/c19-16-8-7-15(25-16)18(22)20-13-5-6-14-12(11-13)3-1-9-21(14)27(23,24)17-4-2-10-26-17/h2,4-8,10-11H,1,3,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFROPAJKGQGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(O3)Br)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to start with the bromination of thiophene-2-sulfonamide, followed by coupling with an appropriate alkyl bromide using lithium hydride (LiH) as a base . The resulting intermediate can then undergo further functionalization through Suzuki-Miyaura cross-coupling reactions to introduce the furan carboxamide moiety .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Typical reaction conditions may involve temperatures ranging from room temperature to elevated temperatures, depending on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds containing the tetrahydroquinoline and thiophene moieties exhibit significant anticancer properties. For instance, derivatives of tetrahydroquinoline have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The sulfonyl group in this compound may enhance its bioactivity through improved solubility and bioavailability.

Antimicrobial Properties
The presence of the thiophene ring in the structure has been associated with antimicrobial activity. Research has demonstrated that thiophene derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics. This compound's ability to disrupt microbial membranes could be a mechanism behind its effectiveness.

Material Science Applications

Conductive Polymers
The incorporation of thiophene units into polymer matrices has been widely studied for their electrical conductivity. The compound can be utilized as a building block in the synthesis of conjugated polymers, which are essential in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The bromine atom can serve as a functional handle for further modifications to enhance polymer properties.

Sensors
Due to its electronic properties, 5-bromo-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide can be explored in the development of chemical sensors. Its ability to undergo redox reactions makes it suitable for detecting various analytes, including heavy metals and organic pollutants.

Organic Synthesis

Reagent for Cross-Coupling Reactions
This compound can act as a versatile reagent in cross-coupling reactions due to the presence of the bromine atom. It can participate in palladium-catalyzed coupling reactions to form carbon-carbon bonds, which are crucial in synthesizing complex organic molecules. The thiophene sulfonyl group may also facilitate further functionalization through nucleophilic substitution reactions.

Case Studies

Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of derivatives based on tetrahydroquinoline and thiophene structures against breast cancer cell lines. The results showed that modifications at the furan carboxamide position significantly enhanced cytotoxicity compared to unmodified controls.

Case Study 2: Development of Conductive Polymers
Research demonstrated that polymers synthesized using this compound exhibited improved electrical conductivity due to effective π-stacking interactions among polymer chains. These polymers were tested in OLED applications, showing promising results for light emission efficiency.

Mechanism of Action

The mechanism of action of 5-bromo-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiophene and tetrahydroquinoline moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogues with Varying Sulfonyl Groups
  • 5-bromo-N-[1-(4-methylbenzene-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide (ID: G504-0104) Key Differences: Replaces the thiophene-2-sulfonyl group with a 4-methylbenzenesulfonyl moiety. Molecular weight: 475.36 g/mol .
  • N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide Key Differences: Features a trifluoroacetyl group instead of bromo-furan and a fluorophenyl sulfonamide. This compound was synthesized on a 100-gram scale, indicating industrial applicability .
2.2. Heterocyclic Core Modifications
  • 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (Example 1, Patent) Key Differences: Replaces the furan-carboxamide with a benzothiazole-thiazole-carboxylic acid system. Impact: The benzothiazole moiety may enhance binding to kinases or proteases due to its planar structure and nitrogen-rich environment. Pharmacological data from the patent suggest efficacy in enzymatic assays (specific targets undisclosed) .
  • 1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one Key Differences: Substitutes the sulfonyl group with a nitro-phenyl-isoxazole system and adds a pyrrolidinone ring. Crystallographic data reveal distinct torsion angles (e.g., 47.0° for isoxazole-phenyl), influencing molecular packing and solubility .
2.3. Functional Group Variations
  • 6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ257) Key Differences: Uses a dihydropyridine core with a bromophenyl-thioether group instead of tetrahydroquinoline. Impact: The dihydropyridine scaffold is associated with calcium channel modulation, suggesting divergent therapeutic applications compared to sulfonamide-tetrahydroquinolines .

Comparative Data Table

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Source
Target Compound Tetrahydroquinoline Thiophene-2-sulfonyl, 5-bromo-furan ~491.3 High electrophilicity, π-π stacking -
G504-0104 Tetrahydroquinoline 4-Methylbenzenesulfonyl, 5-bromo-furan 475.36 Enhanced hydrophobicity
Example 1 (Patent) Tetrahydroquinoline Benzothiazole-thiazole-carboxylic acid - Kinase/protease inhibition potential
AZ257 Dihydropyridine Bromophenyl-thioether, furyl - Calcium channel interaction
1-[2-(4-Nitrophenyl)-...pyrrolidin-2-one Tetrahydroquinoline Nitrophenyl-isoxazole, pyrrolidinone 498.53 Electron-withdrawing, distinct packing

Key Research Findings

  • Sulfonyl Group Impact : Thiophene-sulfonyl derivatives (e.g., target compound) exhibit better hydrogen-bonding capacity than benzenesulfonyl analogues (e.g., G504-0104), which may improve target engagement in polar binding pockets .
  • Crystallographic Insights : Substituent orientation (e.g., nitro vs. bromo groups) significantly affects molecular packing and solubility, as seen in the nitrophenyl-isoxazole derivative .

Biological Activity

5-bromo-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity based on available literature, including structure-activity relationships (SAR), cytotoxicity studies, and molecular mechanisms.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A bromo substituent,
  • A thiophene ring,
  • A tetrahydroquinoline moiety,
  • A furan carboxamide group.

This unique combination of functional groups is hypothesized to contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

  • Cytotoxicity Assays : Various derivatives have been tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds often range from 0.04 µM to 23.6 µM, indicating potent activity against these cell lines .
  • Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. For instance, certain derivatives have shown to disrupt microtubule dynamics effectively .

Structure-Activity Relationships (SAR)

The efficacy of the compound can be linked to specific structural features:

  • Substituents on the thiophene and tetrahydroquinoline rings significantly influence biological activity.
  • Compounds with electron-withdrawing groups generally exhibit enhanced potency against various cancer cell lines .

Case Studies

One notable case study involved the synthesis and evaluation of various thiophene-based compounds. In this study:

  • Compounds were assessed for their antiproliferative activity using the MTT assay.
  • Results indicated that modifications in the molecular structure led to varying degrees of cytotoxicity across different cancer cell lines .

Table 1: Summary of Cytotoxicity Data

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.99Tubulin inhibition
Compound BA5490.28Apoptosis induction
Compound CHeLa4.27Cell cycle arrest
5-bromo-N...Various0.04 - 23.6Disruption of microtubules

Table 2: Structure-Activity Relationship Insights

Structural FeatureEffect on Activity
Electron-withdrawing groupsIncreased potency
Alkyl substitutionsVariable effects
Aromatic ringsEnhanced interaction with targets

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide

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